

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Atosiban

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Atosiban using a validated High-Performance Liquid Chromatography (HPLC) method. This method is suitable for the determination of Atosiban in bulk drug substances and pharmaceutical dosage forms.

Introduction

Atosiban is a synthetic peptide that acts as an antagonist to the hormones oxytocin and vasopressin.[1] It is primarily used to delay preterm labor. Accurate and reliable analytical methods are crucial for the quality control and formulation development of Atosiban. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of Atosiban.

Principle of the Method

The method separates Atosiban from its potential impurities and degradation products using a reversed-phase C18 column. The separation is achieved by a gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile). The analyte is detected and quantified using a UV detector at a wavelength of 220 nm.[1][2]

Experimental



Instrumentation and Materials

- HPLC System: A gradient HPLC system with a UV detector.
- Column: XTerra MS C18, 250 x 4.6 mm, 5 μm particle size (or equivalent).[1]
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- · Volumetric Glassware: Class A.
- pH Meter: Calibrated.
- Solvents and Reagents:
 - Acetonitrile (HPLC grade).
 - o Potassium Dihydrogen Orthophosphate (AR grade).
 - Orthophosphoric Acid (AR grade).
 - Water (HPLC grade).
 - Atosiban Reference Standard.

Chromatographic Conditions

The following table summarizes the operational parameters for the HPLC analysis of Atosiban.



Parameter	Condition
Column	XTerra MS C18 (250 x 4.6 mm, 5 μm)[1]
Mobile Phase A	0.03M Potassium Dihydrogen Orthophosphate in water, pH adjusted to 3.20 with orthophosphoric acid[1]
Mobile Phase B	Acetonitrile
Gradient Program	A gradient program is utilized.[1] (Specific gradient details may need to be optimized based on the specific column and system)
Flow Rate	1.0 mL/min[1][2]
Injection Volume	20 μL
Column Temperature	35 °C[2]
Detection Wavelength	220 nm[1][2]
Retention Time	Approximately 11.3 min[1]

Protocols

Mobile Phase Preparation

- Mobile Phase A (Buffer):
 - 1. Weigh and dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC grade water to obtain a 0.03M solution.
 - 2. Adjust the pH of the solution to 3.20 with orthophosphoric acid.[1]
 - 3. Filter the buffer solution through a 0.45 μm membrane filter.
- Mobile Phase B:
 - 1. Use HPLC grade Acetonitrile.
 - 2. Filter through a 0.45 µm membrane filter.



Standard Solution Preparation

- Standard Stock Solution (1500 μg/mL):
 - Accurately weigh about 15 mg of Atosiban Reference Standard and transfer it to a 10 mL volumetric flask.
 - 2. Add a suitable diluent (e.g., Acetonitrile: Water 50:50) to dissolve the standard.[1]
 - 3. Sonicate for approximately 15 minutes to ensure complete dissolution.[1]
 - 4. Make up to the mark with the diluent and mix well.[1]
- Working Standard Solutions:
 - 1. Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 15-225 µg/mL).[1]

Sample Solution Preparation (for Parenteral Dosage Form)

• Use the parenteral formulation directly or dilute it with the diluent to obtain a theoretical concentration of Atosiban within the calibration range.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The following table summarizes the validation parameters.



Validation Parameter	Result
Linearity Range	15-225 μg/mL[1]
Correlation Coefficient (r²)	> 0.999[1]
Accuracy (% Recovery)	99.3%[1]
Precision (%RSD)	< 2%
Limit of Detection (LOD)	1.5 μg/mL[1]
Limit of Quantification (LOQ)	4.5 μg/mL[1]

System Suitability

Before starting the analysis, the chromatographic system must meet the following criteria:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Areas (for replicate injections)	≤ 2.0%

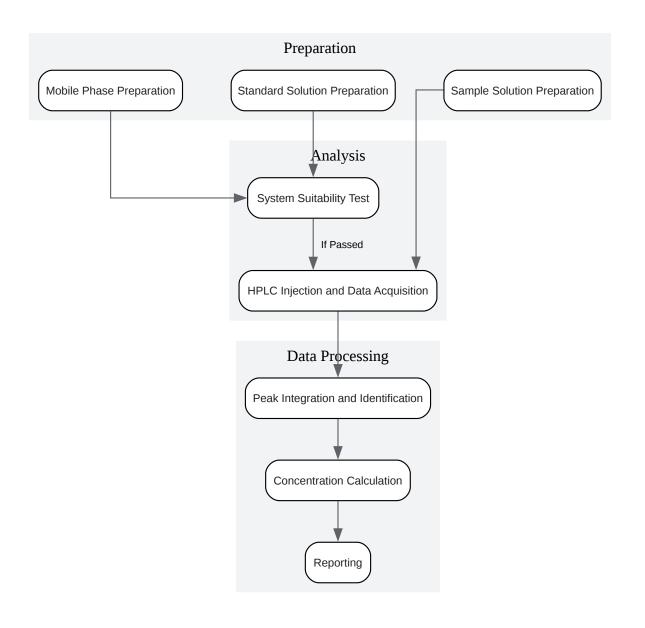
Data Analysis and Calculations

The concentration of Atosiban in the sample is determined by comparing the peak area of the sample with the peak area of the standard solution.

Concentration of Atosiban (μ g/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (μ g/mL) x Dilution Factor

Visualizations Atosiban HPLC Analysis Workflow





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Caption: Workflow for Atosiban HPLC Analysis.

HPLC System Components





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